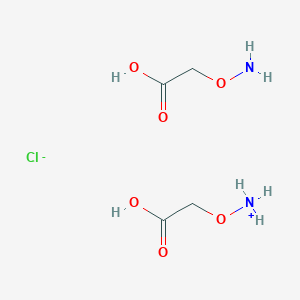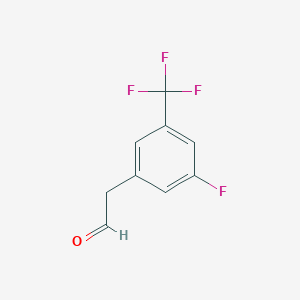
2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetaldehyde is an organic compound with the molecular formula C9H6F4O. It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring, which significantly influences its chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the use of trifluoromethylation reagents and fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of different functional groups at specific positions on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include fluorinated alcohols, acids, and substituted phenyl derivatives, which are valuable intermediates in various chemical syntheses .
Aplicaciones Científicas De Investigación
2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetaldehyde involves its interaction with various molecular targets, primarily through its electrophilic aldehyde group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The presence of fluorine and trifluoromethyl groups enhances its reactivity and stability, making it a valuable tool in chemical biology .
Comparación Con Compuestos Similares
Similar Compounds
- (3-Fluoro-phenyl)-acetaldehyde
- (3-chloro-phenyl)-acetaldehyde
- 2-(2-bromophenyl)acetaldehyde
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
Uniqueness
2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetaldehyde is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups on the phenyl ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and making it a valuable intermediate in the synthesis of complex organic molecules .
Propiedades
Número CAS |
955038-21-8 |
|---|---|
Fórmula molecular |
C9H6F4O |
Peso molecular |
206.14 g/mol |
Nombre IUPAC |
2-[3-fluoro-5-(trifluoromethyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C9H6F4O/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h2-5H,1H2 |
Clave InChI |
LQROJIVWCSJFNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(F)(F)F)F)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


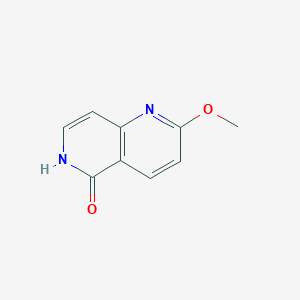
![Amino-benzo[B]thiophen-3-YL-acetic acid](/img/structure/B12440331.png)
![Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B12440332.png)
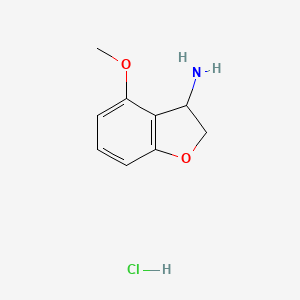
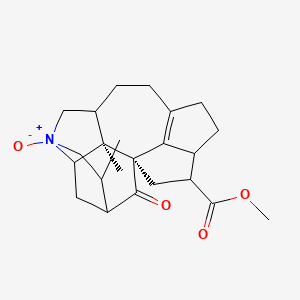
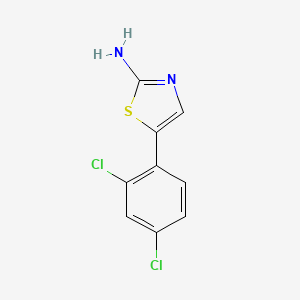
![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12440360.png)
![(14-Acetyloxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) 2-methylbut-2-enoate](/img/structure/B12440364.png)
![(2S,3R)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12440369.png)

![Benzene, [1-(chloromethyl)propyl]-](/img/structure/B12440382.png)
![1h-Indole-3-carboxylic acid,1-[(2-chloro-6-fluorophenyl)methyl]-,methyl ester](/img/structure/B12440389.png)
![2-{5-[2-(3,5-Dihydroxyphenyl)ethenyl]-2-methoxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12440399.png)
